Ethyl 1-benzoyl-3-cyano-2-(4-fluorophenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate
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Overview
Description
Ethyl 1-benzoyl-3-cyano-2-(4-fluorophenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzoyl-3-cyano-2-(4-fluorophenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization and further functional group transformations to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzoyl-3-cyano-2-(4-fluorophenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 1-benzoyl-3-cyano-2-(4-fluorophenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity against various diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 1-benzoyl-3-cyano-2-(4-fluorophenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit diverse biological activities.
Indole Derivatives: These compounds also contain a heterocyclic ring and are known for their wide range of biological applications.
Uniqueness
What sets Ethyl 1-benzoyl-3-cyano-2-(4-fluorophenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate apart is its specific combination of functional groups and its potential for targeted biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C29H23FN2O3 |
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Molecular Weight |
466.5 g/mol |
IUPAC Name |
ethyl 1-benzoyl-3-cyano-2-(4-fluorophenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3-carboxylate |
InChI |
InChI=1S/C29H23FN2O3/c1-2-35-28(34)29(18-31)24-17-14-19-8-6-7-11-23(19)32(24)26(27(33)21-9-4-3-5-10-21)25(29)20-12-15-22(30)16-13-20/h3-17,24-26H,2H2,1H3 |
InChI Key |
BZSOAWFXTYYUTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C2C=CC3=CC=CC=C3N2C(C1C4=CC=C(C=C4)F)C(=O)C5=CC=CC=C5)C#N |
Origin of Product |
United States |
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